1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves the cyclization of appropriate hydrazine derivatives with α-bromo ketones under mild conditions . The reaction is catalyzed by visible light, which enables an efficient tandem reaction to form the desired pyrazole skeleton .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by employing continuous flow techniques and batch processing. The use of lithiation followed by trapping with electrophiles in batch processes has been reported to achieve high yields and purity . Additionally, the use of eco-friendly catalysts like Amberlyst-70 has been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)-5,5-dimethyl-4,5-dihydroisoxazole
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development and other applications where stability and bioavailability are crucial .
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-9(6-16-18(7)2)15-5-8-4-10(11(12,13)14)17-19(8)3/h4,6,15H,5H2,1-3H3 |
InChI Key |
JSMPQGJXCLYKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.